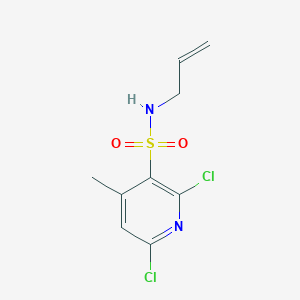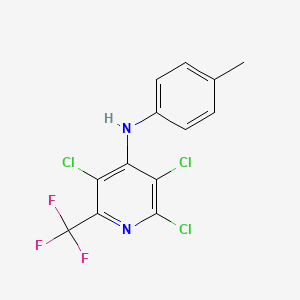![molecular formula C30H32N2O8 B11510740 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11510740.png)
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-4,5-ジメトキシフェニル}-3,4,5-トリメトキシベンズアミドは、複数のメトキシ基とイソキノリン部分を特徴とする複雑な有機化合物です。
製造方法
合成ルートと反応条件
N-{2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-4,5-ジメトキシフェニル}-3,4,5-トリメトキシベンズアミドの合成は、通常、複数段階の有機反応を伴います。初期の段階では、多くの場合、イソキノリンコアの形成が行われ、その後、メチル化反応によるメトキシ基の導入が行われます。最後の段階では、特定の反応条件下で、イソキノリン誘導体とベンズアミド部分を結合させる必要があります。例えば、EDCIやDCCなどのカップリング試薬を塩基の存在下で使用します。
工業的製造方法
この化合物の工業的製造方法は、収率と純度を最大限に高めるために、合成ルートの最適化を行う必要があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。
化学反応解析
反応の種類
N-{2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-4,5-ジメトキシフェニル}-3,4,5-トリメトキシベンズアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて、対応するアルデヒドまたはカルボン酸を生成します。
還元: この化合物は、メトキシ基を脱離させたり、イソキノリン環を還元したりするために還元することができます。
置換: メトキシ基は、適切な条件下で他の官能基で置換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムや三酸化クロムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤(アミンやチオールなど)があります。
主な生成物
これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります。例えば、メトキシ基の酸化によってアルデヒドやカルボン酸が生成され、置換反応によってさまざまな官能基が分子に導入される可能性があります。
科学研究への応用
N-{2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-4,5-ジメトキシフェニル}-3,4,5-トリメトキシベンズアミドは、科学研究でいくつかの応用が期待されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用することができます。
生物学: この化合物は、細胞プロセスを研究するための生化学プローブとして可能性があります。
医学: 抗癌作用や抗炎症作用などの潜在的な治療特性について調査することができます。
産業: この化合物は、新素材の開発や他の貴重な化合物の合成における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve the coupling of the isoquinoline derivative with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to reduce the isoquinoline ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
N-{2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-4,5-ジメトキシフェニル}-3,4,5-トリメトキシベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または細胞シグナル伝達経路に関与する他のタンパク質などがあります。この化合物の効果は、これらの標的への結合を介して発生し、その活性を変調し、それに続く細胞応答を引き起こす可能性があります。
類似化合物の比較
類似化合物
N-{2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-4,5-ジメトキシフェニル}-3,4,5-トリメトキシベンズアミドに類似する化合物には、以下のものがあります。
独自性
N-{2-[(6,7-ジメトキシイソキノリン-1-イル)メチル]-4,5-ジメトキシフェニル}-3,4,5-トリメトキシベンズアミドを際立たせているのは、メトキシ基とイソキノリン部分の独自の組み合わせであり、これにより、独特の化学的および生物学的特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds to N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide include:
Uniqueness
What sets this compound apart is its unique combination of methoxy groups and isoquinoline moiety, which may confer distinct chemical and biological properties
特性
分子式 |
C30H32N2O8 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C30H32N2O8/c1-34-23-11-17-8-9-31-22(20(17)15-25(23)36-3)10-18-12-24(35-2)26(37-4)16-21(18)32-30(33)19-13-27(38-5)29(40-7)28(14-19)39-6/h8-9,11-16H,10H2,1-7H3,(H,32,33) |
InChIキー |
ZWOBSNLZDLBVGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11510661.png)

![Furan-2-carboxylic acid, 5-[(4-cyclohexylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11510667.png)
![1-(2-fluorobenzyl)-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11510669.png)
![2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B11510682.png)
![ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11510690.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)

![3-acetyl-2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11510703.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510717.png)


![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide](/img/structure/B11510736.png)
![3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11510754.png)
